3-Hydroxypropanimidamide 3-Hydroxypropanimidamide
Brand Name: Vulcanchem
CAS No.: 128648-99-7
VCID: VC21177348
InChI: InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5)
SMILES: C(CO)C(=N)N
Molecular Formula: C3H8N2O
Molecular Weight: 88.11 g/mol

3-Hydroxypropanimidamide

CAS No.: 128648-99-7

Cat. No.: VC21177348

Molecular Formula: C3H8N2O

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypropanimidamide - 128648-99-7

Specification

CAS No. 128648-99-7
Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
IUPAC Name 3-hydroxypropanimidamide
Standard InChI InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5)
Standard InChI Key PFDXDMXJMLPQIL-UHFFFAOYSA-N
SMILES C(CO)C(=N)N
Canonical SMILES C(CO)C(=N)N

Introduction

3-Hydroxypropanimidamide is a compound that belongs to the class of hydroxypropanamidines, which have garnered attention for their potential therapeutic applications, particularly in the fields of antimalarial and anticancer research. This compound features a hydroxyl group and an amidine functional group, which contribute to its biological activity.

Synthesis

The synthesis of 3-hydroxypropanimidamide typically involves several organic reactions. A common synthetic route includes:

  • Formation of the Amidino Group: This step often involves the reaction of a suitable amine with a carbonyl compound.

  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including oxidation reactions.

Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that 3-hydroxypropanimidamide exhibits significant biological activity, particularly as an antiplasmodial agent. A study highlighted that derivatives of this class demonstrated potent activity against Plasmodium falciparum, with IC₅₀ values in the nanomolar range, indicating strong inhibition of both chloroquine-sensitive and multidrug-resistant strains .

Anticancer Potential

In addition to its antimalarial properties, compounds related to 3-hydroxypropanimidamide have shown promise in anticancer research. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Mechanism of Action

The mechanism by which 3-hydroxypropanimidamide exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit heme detoxification processes in malaria parasites, contributing to its antimalarial efficacy .

Applications and Future Directions

Given its promising biological activities, 3-hydroxypropanimidamide is being investigated for various therapeutic applications:

  • Antimalarial Treatments: Its efficacy against Plasmodium species positions it as a candidate for developing new antimalarial drugs.

  • Cancer Therapeutics: The anticancer properties observed in vitro suggest potential for further development into effective cancer treatments.

Future research should focus on optimizing the synthesis of this compound and exploring its pharmacokinetics and toxicity profiles to assess its viability as a therapeutic agent.

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